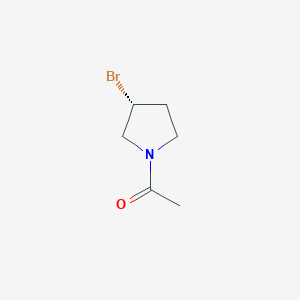

1-((R)-3-Bromo-pyrrolidin-1-yl)-ethanone

Description

Overview of Chiral Pyrrolidine (B122466) Scaffolds in Synthetic Chemistry and Research

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds and natural products. nih.govnih.gov Its prevalence is due to several advantageous properties. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, a desirable trait in the design of drug candidates that need to interact with the complex 3D structures of biological targets like proteins and enzymes. nih.gov

The chirality of the pyrrolidine scaffold, as seen in the (R)-configuration of the title compound, is of paramount importance. The stereochemistry of the substituents on the pyrrolidine ring can dramatically influence the biological activity of a molecule, as enantiomers often exhibit different binding affinities and efficacies at chiral biological receptors. nih.gov The stereogenicity of the carbons in the pyrrolidine ring makes it a valuable chiral pool starting material and a key target in asymmetric synthesis. nih.gov

The Role of Halogenated Heterocycles, Specifically Bromine Substituents, in Reaction Design and Mechanism Exploration

Halogenated heterocycles are fundamental building blocks in organic synthesis, serving as versatile intermediates for the construction of more complex molecular architectures. nih.gov The halogen atom, in this case, bromine, acts as a reactive handle, allowing for a wide range of subsequent chemical transformations. The carbon-bromine bond can be readily cleaved and substituted, making it an excellent leaving group in nucleophilic substitution reactions. beilstein-journals.org

Furthermore, the bromine atom can participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The position of the bromine atom on the heterocyclic ring can also influence the regioselectivity of these reactions. The "halogen dance" reaction, where a halogen atom migrates to a different position on a heterocyclic ring under basic conditions, further highlights the utility of halogenated heterocycles in accessing diverse substitution patterns that might be otherwise difficult to obtain. rsc.org

Contextualizing the Acetamide (B32628) Moiety within Chiral Amide Chemistry and Synthetic Transformations

The acetamide moiety, CH₃CONH₂, is a common functional group found in many pharmaceuticals and agrochemicals. sigmaaldrich.com In the context of 1-((R)-3-Bromo-pyrrolidin-1-yl)-ethanone, the acetyl group attached to the pyrrolidine nitrogen serves several purposes. It acts as a protecting group for the secondary amine of the pyrrolidine ring, preventing it from undergoing unwanted side reactions. The electronic nature of the acetamide can also influence the reactivity of the pyrrolidine ring itself.

From a synthetic standpoint, the amide bond of the acetamide group is relatively stable but can be hydrolyzed under acidic or basic conditions to reveal the free amine if desired. sigmaaldrich.com The presence of the acetamide group can also influence the conformational preferences of the pyrrolidine ring, which in turn can affect the stereochemical outcome of reactions at other positions of the ring.

Research Landscape and Knowledge Gaps Pertaining to this compound

A survey of the current scientific literature reveals a significant knowledge gap concerning dedicated research on this compound. While the individual components of the molecule are well-studied in broader contexts, there is a conspicuous absence of peer-reviewed articles focusing specifically on the synthesis, reactivity, and applications of this particular compound.

The primary evidence for its utility comes from its inclusion in chemical supplier catalogs and its appearance in the patent literature as a potential intermediate in the synthesis of larger, more complex molecules, particularly for pharmaceutical applications. For instance, related structures are cited in patents for the development of kinase inhibitors, suggesting that this bromo-pyrrolidine scaffold is of interest to the pharmaceutical industry. nih.gov

This disparity between its apparent use in applied research and the lack of fundamental academic studies constitutes a clear knowledge gap. Detailed investigations into the optimal synthetic routes, the scope of its participation in various coupling and substitution reactions, and a thorough exploration of its potential as a chiral building block are yet to be published in the public domain. This suggests that while the compound is valued as a synthetic intermediate, its full potential and the nuances of its chemical behavior remain to be systematically explored and documented in academic literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3R)-3-bromopyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZFFFSSNKQIFL-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H](C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 1 R 3 Bromo Pyrrolidin 1 Yl Ethanone

Enantioselective Synthesis Approaches to the Chiral Pyrrolidine (B122466) Core

The cornerstone of synthesizing the target compound is the establishment of the chiral center at the C3 position of the pyrrolidine ring. Several powerful strategies have been developed to achieve this with high enantioselectivity.

Asymmetric catalysis has emerged as a highly efficient and atom-economical method for constructing chiral molecules. Organocatalysis, in particular, has seen significant advancements in the synthesis of chiral pyrrolidines. scilit.com Proline and its derivatives, especially diarylprolinol silyl ethers, are prominent organocatalysts that facilitate various asymmetric transformations leading to the pyrrolidine scaffold. acs.org These catalysts operate through the formation of chiral enamines or iminium ions, guiding the stereochemical outcome of the reaction.

Key asymmetric catalytic reactions for forming the chiral pyrrolidine core include:

[3+2] Cycloaddition Reactions: The asymmetric 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient alkenes is a powerful tool for constructing highly functionalized pyrrolidines. nih.gov Chiral catalysts, including metal complexes and organocatalysts, can induce high levels of stereocontrol.

Michael Addition: The organocatalytic Michael addition of aldehydes or ketones to nitroalkenes can generate chiral γ-nitro carbonyl compounds, which are versatile precursors to substituted chiral pyrrolidines.

Intramolecular Cyclization: Asymmetric intramolecular cyclization of suitably functionalized linear precursors, often catalyzed by transition metals or organocatalysts, provides another direct route to the chiral pyrrolidine ring.

Table 1: Asymmetric Catalysis for Chiral Pyrrolidine Synthesis

| Catalyst/Method | Reactants | Product | Yield (%) | ee (%) | dr | Reference |

| Diarylprolinol Silyl Ether | Aldehyde + Nitroalkene | γ-Nitroaldehyde | 96 | 99 | >20:1 | |

| Chiral Phosphoric Acid | Methyleneindolinone + Aldehyde + Amino Ester | Spiro[pyrrolidin-3,3'-oxindole] | High | up to 98 | - | Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity |

| Cu(I) / (S,S)-Ph-BPE | Acyclic Olefin Substrate | 2,3-disubstituted pyrrolidine | 78 | 96 | - | nih.gov |

| Pyrrolidine-based Organocatalyst (OC4) | trans-β-nitrostyrene + 3-phenylpropionaldehyde | Michael adduct | 87 | 85 | 92:8 (syn) | nih.gov |

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. rsc.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary can be removed and often recovered.

Commonly used chiral auxiliaries in pyrrolidine synthesis include:

Oxazolidinones (Evans Auxiliaries): These are widely used for stereoselective alkylation and aldol reactions. An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered face, as directed by the bulky substituent on the auxiliary. rsc.org

N-tert-Butanesulfinylimines: These have proven effective in directing the stereochemical outcome of additions to the imine double bond, leading to the synthesis of chiral amines that can be further elaborated into pyrrolidines. acs.org

Pseudoephedrine and Pseudoephenamine: These can be used as chiral auxiliaries in alkylation reactions of amides, offering high levels of diastereoselectivity. nih.gov

Table 2: Chiral Auxiliary-Mediated Pyrrolidine Synthesis

| Chiral Auxiliary | Reaction Type | Substrate | Product | Yield (%) | de (%) | Reference |

| Oxazolidinone | Aldol Reaction | N-Acyl Oxazolidinone + Aldehyde | β-Hydroxy Imide | High | High | rsc.org |

| (S)-N-tert-Butanesulfinyl Imine | 1,3-Dipolar Cycloaddition | N-tert-Butanesulfinylazadiene + Azomethine Ylide | Densely Substituted Pyrrolidine | 30-83 | Good to Excellent | acs.org |

| Pseudoephenamine | Alkylation | α,α-Disubstituted Pseudoephenamine Amide | α-Quaternary Amide | 71 | ≥19:1 | nih.gov |

The "chiral pool" provides a valuable source of enantiomerically pure starting materials for the synthesis of complex molecules. Naturally occurring compounds such as amino acids, sugars, and terpenes can be chemically transformed into the desired chiral pyrrolidine core, preserving the original stereochemistry.

Key precursors from the chiral pool include:

Proline and Hydroxyproline: These amino acids already possess the pyrrolidine ring with defined stereochemistry, making them ideal starting points for the synthesis of substituted derivatives.

Tartaric Acid: This C4-dicarboxylic acid is an inexpensive and readily available chiral building block that can be converted into chiral pyrrolidines through a series of well-established transformations. nih.gov

(R)-Glyceraldehyde: This simple sugar can be used to synthesize chiral imines, which can then undergo diastereoselective additions to form precursors for pyrrolidine-based organocatalysts. nih.gov

Table 3: Chiral Pyrrolidine Synthesis from Natural Precursors

| Chiral Precursor | Key Transformation(s) | Product | Overall Yield (%) | Stereochemical Purity | Reference |

| L-Tartaric Acid | Multi-step synthesis via nitrone intermediate | Lentiginosine | - | Enantiomerically pure | nih.gov |

| (R)-Glyceraldehyde Acetonide | Diastereoselective allylation, hydrozirconation/iodination, cyclization | Chiral Pyrrolidine Organocatalyst | - | High | nih.gov |

| L-Proline | Reduction (LiAlH4 or LiBH4) | (S)-Prolinol | High | Enantiomerically pure | |

| trans-4-Hydroxy-L-proline | Multi-step functional group manipulations | Precursor for various drugs | Variable | Enantiomerically pure | nih.gov |

Bromination Methodologies for the Pyrrolidine Ring System

Once the chiral pyrrolidine core, typically as N-acetyl-(R)-3-hydroxypyrrolidine, is synthesized, the next critical step is the stereoselective introduction of a bromine atom at the C3 position. This transformation requires careful selection of the brominating agent and reaction conditions to ensure high regioselectivity and stereochemical inversion (SN2 reaction) while minimizing side reactions.

The conversion of the hydroxyl group at the C3 position to a bromine atom with inversion of configuration is a key transformation. This is typically achieved via an SN2 reaction, where a nucleophilic bromide source displaces an activated hydroxyl group.

Common methods for activating the hydroxyl group include:

Conversion to a Sulfonate Ester: The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by a bromide salt (e.g., LiBr, NaBr). This two-step process generally proceeds with good stereochemical control.

Appel-type Reactions: The direct conversion of the alcohol to the bromide can be achieved using reagents like triphenylphosphine (PPh3) and a bromine source such as carbon tetrabromide (CBr4) or N-bromosuccinimide (NBS). This one-pot procedure is often efficient and proceeds with inversion of configuration.

The choice of solvent, temperature, and nucleophile concentration can significantly impact the stereoselectivity and yield of the bromination reaction.

A variety of brominating agents are available for the conversion of alcohols to alkyl bromides. The choice of reagent is crucial for achieving the desired outcome with high efficiency and selectivity.

N-Bromosuccinimide (NBS): Often used in combination with triphenylphosphine, NBS is a versatile reagent for the bromination of alcohols. uzhnu.edu.ua It is a crystalline solid that is easier to handle than liquid bromine. The reaction typically proceeds under mild conditions. wikipedia.orgmissouri.edu

Phosphorus Tribromide (PBr3): This is a classic reagent for converting primary and secondary alcohols to the corresponding bromides. The reaction generally proceeds with inversion of stereochemistry. Careful control of the reaction conditions is necessary to avoid side reactions.

Dibromoisocyanuric Acid (DBI): DBI is a powerful brominating agent that can be more reactive than NBS in certain applications. researchgate.netmanac-inc.co.jp It is a stable, solid reagent. smolecule.com

Triphenylphosphine Dibromide (PPh3Br2): Formed in situ from triphenylphosphine and bromine, this reagent is effective for the conversion of alcohols to bromides with inversion of configuration.

Table 4: Comparison of Brominating Reagents for Alcohol to Bromide Conversion

| Brominating Reagent | Typical Conditions | Stereochemistry | Advantages | Disadvantages | Reference |

| PBr3 | Ether or CH2Cl2, 0 °C to rt | Inversion (SN2) | Readily available, effective for 1° and 2° alcohols | Can be harsh, may cause rearrangements | Standard Organic Chemistry texts |

| PPh3 / NBS | CH2Cl2 or THF, 0 °C to rt | Inversion (SN2) | Mild conditions, solid reagent | Triphenylphosphine oxide byproduct can be difficult to remove | uzhnu.edu.ua |

| PPh3 / CBr4 | CH2Cl2 or MeCN, rt | Inversion (SN2) | Mild conditions, good for sensitive substrates | Stoichiometric byproduct formation | Standard Organic Chemistry texts |

| Dibromoisocyanuric Acid (DBI) | Various, often with acid catalysis | Dependent on mechanism | Powerful brominating agent, solid reagent | Can be highly reactive, may lack selectivity | researchgate.netmanac-inc.co.jpsmolecule.com |

Introduction of the Ethanone (B97240) Moiety: Acylation Reactions

The critical step in the synthesis of the title compound from its precursor, (R)-3-bromopyrrolidine, is the introduction of an acetyl group (ethanone moiety) onto the nitrogen atom. This is typically achieved through an N-acylation reaction, a robust and widely used transformation in organic synthesis.

N-acylation of a secondary amine like (R)-3-bromopyrrolidine involves the reaction of the amine's lone pair of electrons with an electrophilic acylating agent. The choice of this agent and the reaction conditions are pivotal in ensuring a high yield and purity of the desired product.

Common acylating agents for this transformation include:

Acetyl Chloride: A highly reactive acyl halide that readily reacts with amines. The reaction is typically fast and exothermic, often requiring cooling and the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.

Acetic Anhydride (B1165640): A less reactive but effective alternative to acetyl chloride. It offers milder reaction conditions and produces acetic acid as a byproduct, which can also be neutralized by a base. This method can sometimes offer better selectivity and is often preferred for larger-scale syntheses.

The general mechanism involves the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or acetate) to form the N-acylpyrrolidine derivative.

Achieving optimal yield and purity in the N-acylation of (R)-3-bromopyrrolidine requires careful control over several reaction parameters. The goal is to maximize the formation of 1-((R)-3-Bromo-pyrrolidin-1-yl)-ethanone while minimizing side reactions, such as over-acylation or degradation of the starting material or product.

Key parameters for optimization include:

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent reaction with the solvent. The choice of solvent can influence reaction rates and solubility of reagents.

Base: A stoichiometric amount of a tertiary amine base is crucial to scavenge the acidic byproduct. The choice of base can impact the reaction rate and ease of workup.

Temperature: These reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Stoichiometry: Using a slight excess of the acylating agent can drive the reaction to completion, but a large excess can lead to impurities. Precise control of the molar ratios is essential.

The following interactive table summarizes typical parameters for optimizing the N-acylation of a pyrrolidine derivative.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Consideration |

| Acylating Agent | Acetyl Chloride | Acetic Anhydride | Acetic Anhydride | Acetyl chloride is more reactive; acetic anhydride allows for milder conditions. |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Ethyl Acetate | Solvent choice affects solubility and reaction rate; DCM is a common choice for its inertness. |

| Base | Triethylamine | Pyridine | Diisopropylethylamine | The base neutralizes acid byproduct; its bulkiness can influence reactivity. |

| Temperature | 0 °C to RT | Room Temperature | 0 °C | Lower temperatures help control exothermic reactions and minimize side products. |

| Reaction Time | 1-3 hours | 4-6 hours | 2-4 hours | Monitored by Thin Layer Chromatography (TLC) to determine completion. |

Purification and Isolation Techniques for Enantiomerically Pure this compound

After the synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, reagents, and byproducts. Isolating the target molecule in high purity and, crucially, with high enantiomeric excess (e.e.), requires sophisticated purification techniques.

Chromatography is an indispensable tool for the purification of organic compounds.

Flash Chromatography: This is a standard technique for the initial purification of the crude reaction mixture. It utilizes a silica gel stationary phase and a solvent system (mobile phase) of varying polarity, such as a gradient of ethyl acetate in hexane. This method effectively removes most non-isomeric impurities, yielding the product in good chemical purity.

Chiral High-Performance Liquid Chromatography (HPLC): To determine and enhance the enantiomeric purity, chiral HPLC is the gold standard. nih.govphenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral molecules. nih.gov The separation can be optimized by adjusting the mobile phase composition (e.g., mixtures of hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase) and flow rate. nih.govmdpi.com

The following table illustrates a hypothetical chiral HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 25 °C |

| Expected Elution | (S)-enantiomer followed by (R)-enantiomer (hypothetical) |

Crystallization is a powerful technique for both purification and potential enhancement of stereochemical purity. If the product is a crystalline solid, it can be dissolved in a hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the less soluble compound will crystallize out.

For chiral compounds, this process can sometimes lead to enantiomeric enrichment. If the racemic mixture forms a conglomerate (a physical mixture of crystals of the pure enantiomers), selective crystallization can be possible. More commonly, diastereomeric salt formation with a chiral resolving agent followed by crystallization can be used to separate enantiomers before the acylation step. Recrystallization of the final product can significantly improve its chemical and, in some cases, its optical purity by removing residual impurities trapped in the crystal lattice.

Comparative Analysis of Synthetic Pathways: Efficiency, Atom Economy, and Green Chemistry Principles

Evaluating a synthetic route involves more than just the final yield. Modern chemical synthesis emphasizes principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals. researchgate.net Atom economy is a key metric in this evaluation.

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's analyze a typical N-acylation pathway for the synthesis of this compound.

Pathway: Acylation of (R)-3-bromopyrrolidine with acetyl chloride and triethylamine.

Reactants:

(R)-3-bromopyrrolidine (C₄H₈BrN, MW: 150.02 g/mol )

Acetyl chloride (C₂H₃ClO, MW: 78.50 g/mol )

Triethylamine (C₆H₁₅N, MW: 101.19 g/mol ) - Note: While essential, the base is often considered a reagent rather than a reactant incorporated into the final product. Green chemistry principles would still scrutinize its use and waste generation.

Products:

Desired Product: this compound (C₆H₁₀BrNO, MW: 192.05 g/mol )

Byproduct: Triethylammonium chloride (C₆H₁₆ClN, MW: 137.65 g/mol )

Atom Economy Calculation:

In this case, the atoms from triethylamine are not incorporated into the desired product, leading to significant waste. The atom economy, considering only the reactants that contribute atoms to the final product and the byproduct salt, is poor.

An ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product. scranton.edursc.org Addition reactions are prime examples of 100% atom economy. scranton.edursc.org

The following table provides a comparative analysis based on green chemistry principles.

| Metric | Pathway A: Acetyl Chloride | Pathway B: Acetic Anhydride | Green Chemistry Consideration |

| Atom Economy | Low | Low | Both pathways generate stoichiometric byproducts (a salt or acetic acid), reducing atom economy. |

| Reagent Safety | Acetyl chloride is corrosive and moisture-sensitive. | Acetic anhydride is corrosive but generally less hazardous than acetyl chloride. | Preference for less hazardous reagents. |

| Byproduct | Triethylammonium chloride salt. | Triethylammonium acetate salt. | The nature of the byproduct affects waste disposal and treatment. |

| Solvent Use | Requires anhydrous aprotic solvents (e.g., DCM). | Can often be performed in a wider range of solvents. | Minimizing solvent use or using greener solvents (e.g., ethyl acetate) is preferred. |

| Overall Efficiency | High yield, fast reaction. | High yield, slower reaction. | Efficiency must be balanced with environmental impact and safety. |

Comprehensive Spectroscopic and Advanced Structural Elucidation of 1 R 3 Bromo Pyrrolidin 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-((R)-3-Bromo-pyrrolidin-1-yl)-ethanone, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity and stereochemistry. Due to the presence of a chiral center at the C3 position of the pyrrolidine (B122466) ring, the molecule exists as two conformers in solution, which can lead to a duplication of some NMR signals. The following analysis is based on predicted NMR data.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis and Multiplicity Patterns

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine ring and the acetyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and bromine atoms, as well as the carbonyl group.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (acetyl) | 2.1 | s | 3H |

| H2 | 3.6 - 3.9 | m | 2H |

| H3 | 4.5 | m | 1H |

| H4 | 2.2 - 2.5 | m | 2H |

| H5 | 3.5 - 3.8 | m | 2H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The methyl protons of the acetyl group are expected to appear as a singlet around 2.1 ppm. The protons on the pyrrolidine ring will show more complex multiplicity patterns due to geminal and vicinal coupling. The proton at C3, being attached to the same carbon as the bromine atom, is expected to be the most downfield-shifted proton of the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment. nist.gov The spectrum of this compound is predicted to show six distinct signals.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (acetyl) | 22 |

| C=O (acetyl) | 169 |

| C2 | 50-55 |

| C3 | 45-50 |

| C4 | 30-35 |

| C5 | 50-55 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbonyl carbon is the most deshielded, appearing at the lowest field (around 169 ppm). The methyl carbon of the acetyl group appears at a high field. The carbons of the pyrrolidine ring show shifts influenced by the adjacent nitrogen and bromine atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data. drugbank.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, cross-peaks would be expected between the protons on C2 and C3, C3 and C4, and C4 and C5, confirming the connectivity within the pyrrolidine ring. nmrdb.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached. This would definitively assign the proton and carbon signals of the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the methyl protons of the acetyl group to the carbonyl carbon, and the protons on C2 and C5 of the pyrrolidine ring to the carbonyl carbon, confirming the N-acetyl group's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule. It reveals through-space interactions between protons. For the (R)-enantiomer, specific NOE correlations would be expected between protons on the same face of the pyrrolidinyl ring, helping to confirm the relative stereochemistry of the substituents.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₆H₁₀BrNO. nih.gov The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted HRMS Data

| Ion | Calculated m/z |

|---|---|

| [C₆H₁₀⁷⁹BrNO + H]⁺ | 192.0022 |

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

Plausible Fragmentation Pathways

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |

|---|---|---|

| 192/194 | 112 | HBr |

| 192/194 | 150/152 | CH₂CO |

| 192/194 | 43 | C₆H₉BrN |

The most likely initial fragmentation would involve the loss of a hydrogen bromide (HBr) molecule or the loss of the acetyl group as a ketene (B1206846) (CH₂CO). Another prominent fragment would likely be the acetyl cation at m/z 43.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the functional groups in this compound.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~2950-2850 | C-H stretch | Aliphatic (pyrrolidine ring and acetyl methyl) |

| ~1650 | C=O stretch | Amide (tertiary) |

| ~1450 | C-H bend | Aliphatic |

| ~1250 | C-N stretch | Amine |

| ~650 | C-Br stretch | Alkyl bromide |

Note: These are predicted values and may be influenced by the physical state of the sample.

The most prominent peak is expected to be the strong absorption from the amide carbonyl (C=O) stretch. The C-H stretching and bending vibrations, as well as the C-N and C-Br stretches, would also be present.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. While strong IR absorptions are observed for polar bonds like C=O, Raman spectroscopy is more sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, the C-C and C-H vibrations of the pyrrolidine ring would be expected to be Raman active. The C-Br stretch would also be observable in the Raman spectrum. The complementary nature of FTIR and Raman spectroscopy would provide a more complete picture of the vibrational modes of the molecule.

Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent vibrations would include:

Amide C=O Stretch: A strong absorption band is anticipated in the region of 1650-1630 cm⁻¹. This is characteristic of the carbonyl group in a tertiary amide.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring is expected to appear in the range of 1200-1100 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching vibrations from the pyrrolidine ring and the acetyl methyl group would be observed around 2950-2850 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration typically occurs in the fingerprint region, broadly between 600-500 cm⁻¹, and can sometimes be difficult to assign definitively without comparative analysis.

A hypothetical data table for the characteristic IR vibrations is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide C=O Stretch | 1650 - 1630 | Strong |

| C-N Stretch | 1200 - 1100 | Medium to Strong |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium to Strong |

| C-Br Stretch | 600 - 500 | Medium to Weak |

Conformational Insights from Vibrational Modes

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as envelope or twist forms. The position of the bromine atom at the 3-position and the acetyl group on the nitrogen atom will influence the conformational equilibrium. Vibrational spectroscopy, in conjunction with computational modeling, can provide insights into the preferred conformations of the molecule. chemicalbook.com

The C-Br vibrational modes, in particular, can be sensitive to the conformational environment. Different conformers would likely exhibit slightly different C-Br stretching and bending frequencies. A detailed analysis of the experimental IR and Raman spectra, often aided by density functional theory (DFT) calculations, would be necessary to assign these modes and infer the dominant conformation in the solid state or in solution. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For a chiral compound like this compound, this technique would provide unequivocal proof of the (R)-configuration at the C3 stereocenter. However, no publicly available crystal structure data for this specific compound has been found.

Crystal Growth Strategies

To obtain a crystal suitable for X-ray diffraction, various strategies can be employed. The choice of solvent is crucial. Solvents in which the compound has moderate solubility are often good candidates for slow evaporation or cooling crystallization methods. Common techniques include:

Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent into the solution reduces the solubility and induces crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For chiral molecules, grinding or the use of chiral additives can sometimes influence the crystallization process. wvu.edu

Analysis of Crystal Packing and Intermolecular Interactions

A hypothetical crystal structure of this compound would reveal how the molecules pack in the solid state. The analysis would focus on intermolecular interactions, which govern the crystal lattice. Key interactions would likely include:

Dipole-Dipole Interactions: The polar amide group would lead to significant dipole-dipole interactions, influencing the alignment of molecules.

Hydrogen Bonding: While the molecule lacks traditional hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor are possible.

Halogen Bonding: The bromine atom could participate in halogen bonding (Br···O or Br···N interactions), a type of non-covalent interaction that can play a significant role in the crystal packing of halogenated compounds.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light.

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral substances and is used to determine the enantiomeric purity of a sample. A solution of a pure enantiomer will rotate the plane of polarized light in a specific direction, either dextrorotatory (+) or levorotatory (-). The magnitude of this rotation is expressed as the specific rotation [α].

The specific rotation of this compound has not been reported in the surveyed literature. To determine the enantiomeric purity of a sample, one would measure its observed rotation and compare it to the specific rotation of the pure enantiomer using the following formula:

Enantiomeric Excess (% ee) = ([α]observed / [α]pure enantiomer) x 100

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample as a function of wavelength. For a molecule like this compound, which possesses a single stereocenter at the C3 position of the pyrrolidine ring, ECD spectroscopy is an indispensable tool for the unambiguous assignment of its absolute configuration. The technique is exceptionally sensitive to the three-dimensional arrangement of atoms and chromophores in the vicinity of the chiral center. nih.govacs.org

The chiroptical properties of this compound are primarily governed by the electronic transitions associated with the tertiary amide chromophore (N-C=O). The key electronic transitions expected to give rise to Cotton effects in the ECD spectrum are the n → π* and π → π* transitions of the carbonyl group. youtube.com The n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital, is characteristically weak in absorption spectra but often prominent in ECD spectra, making it particularly useful for stereochemical analysis.

In the absence of experimentally published ECD data for this compound, theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the ECD spectrum. youtube.comtechnologynetworks.com This computational approach involves several steps:

A comprehensive conformational search to identify all low-energy conformers of the molecule.

Geometry optimization and frequency calculation for each conformer to ensure they are true energy minima.

Calculation of the excitation energies and rotational strengths for each conformer.

Boltzmann-averaging of the individual spectra to generate the final theoretical ECD spectrum.

By comparing the theoretically predicted spectrum for the (R)-enantiomer with an experimentally measured spectrum, the absolute configuration can be confidently assigned. A good match between the experimental and calculated spectra in terms of the signs and relative intensities of the Cotton effects provides strong evidence for the assigned configuration. nih.gov

Hypothetical Research Findings and Data

To illustrate the application of ECD spectroscopy for this compound, a hypothetical data set is presented below. This data represents a plausible outcome of an experimental and computational study but is not based on published literature for this specific molecule.

In a hypothetical study, the experimental ECD spectrum of the synthesized enantiomer of 1-(3-Bromo-pyrrolidin-1-yl)-ethanone was recorded in methanol. The spectrum (Table 1) displayed a distinct positive Cotton effect around 235 nm, which is characteristic of the n → π* transition of the amide chromophore. A more intense negative Cotton effect was observed at a shorter wavelength, around 205 nm, corresponding to the π → π* transition.

To assign the absolute configuration, TD-DFT calculations were performed at the B3LYP/6-311++G(d,p) level of theory with a Polarizable Continuum Model (PCM) for the solvent. The conformational analysis identified two primary low-energy conformers. The calculated ECD spectrum for the (R)-enantiomer, after Boltzmann weighting, showed a positive Cotton effect at 238 nm and a negative one at 208 nm. The excellent agreement between the sign pattern of the experimental and calculated spectra would allow for the unambiguous assignment of the (R)-configuration to the synthesized compound.

Table 1: Representative Experimental and Calculated ECD Data for this compound

| Data Type | Wavelength (λ) [nm] | Cotton Effect (Δε) [L·mol⁻¹·cm⁻¹] | Corresponding Transition |

| Experimental | 235 | +1.8 | n → π |

| 205 | -5.2 | π → π | |

| Calculated (TD-DFT) | 238 | +2.1 | n → π |

| 208 | -6.0 | π → π |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the type of results obtained from ECD analysis and is not based on experimentally verified data for this specific compound.

Mechanistic Investigations of Reactions Involving 1 R 3 Bromo Pyrrolidin 1 Yl Ethanone

Stereoselective Reaction Pathways and Transition State Analysis

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com In the context of 1-((R)-3-bromo-pyrrolidin-1-yl)-ethanone, the inherent chirality of the starting material profoundly influences the reaction trajectories. Any reaction at the bromine-substituted carbon must navigate the steric and electronic environment imposed by the pyrrolidine (B122466) ring and the N-acetyl group.

Transition state analysis for reactions at this chiral center involves considering the energy barriers for the formation of different stereoisomeric products. For a nucleophilic attack, the trajectory of the incoming nucleophile is critical. The preferred pathway will be the one that minimizes steric clashes and maximizes orbital overlap in the transition state. For instance, in an Sₙ2 reaction, the nucleophile must approach from the side opposite to the bromine atom, leading to a predictable inversion of stereochemistry. libretexts.org The stability of the transition state determines the reaction rate and the stereochemical outcome, with lower energy transition states leading to the major product.

Nucleophilic Substitution Reactions at the Bromine-Substituted Stereocenter

Nucleophilic substitution is a fundamental reaction class for this compound, involving the replacement of the bromide leaving group by a nucleophile. libretexts.org The reaction can proceed through different mechanistic pathways, primarily distinguished as intermolecular or intramolecular. glasp.co

Intermolecular Sₙ2 reactions occur between two separate molecules: the substrate, this compound, and an external nucleophile. youtube.comyoutube.com This pathway is characterized by a bimolecular rate-determining step and a backside attack mechanism. youtube.comstackexchange.com The nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. This process results in the inversion of the stereochemical configuration at the reaction center. Therefore, an intermolecular Sₙ2 reaction on (R)-1-(3-bromopyrrolidin-1-yl)ethanone would be expected to yield the (S)-configured product. libretexts.org

Intramolecular Sₙ2 reactions involve both the nucleophile and the leaving group being part of the same molecule, leading to the formation of a cyclic product. glasp.coyoutube.com For this compound itself, an intramolecular Sₙ2 reaction is not feasible as it lacks an internal nucleophile positioned to attack the electrophilic carbon. However, modification of the molecule could introduce such a functionality, enabling intramolecular cyclization.

The rate and feasibility of nucleophilic substitution are heavily influenced by steric and electronic factors.

Steric Factors : The bromine atom is on a secondary carbon within a five-membered ring. The pyrrolidine ring structure creates a specific steric environment. While less hindered than a cyclohexyl system, the ring can still impede the approach of a bulky nucleophile to the backside of the C-Br bond, potentially slowing the Sₙ2 reaction rate. stackexchange.com

Electronic Factors : The N-acetyl group plays a significant electronic role. The carbonyl group is electron-withdrawing, which can have a modest inductive effect on the electrophilicity of the carbon atom bonded to the bromine. However, the primary electronic feature is the amide functionality, where the nitrogen lone pair is delocalized into the carbonyl. This reduces the electron-donating ability of the nitrogen towards the reaction center compared to a simple amine.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgwikipedia.org this compound, as an alkyl halide, can serve as an electrophilic partner in these transformations. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Sonogashira), or migratory insertion (for Heck), and reductive elimination. wikipedia.orglibretexts.orgharvard.edu

| Coupling Reaction | Coupling Partner | Bond Formed | General Catalyst System |

| Suzuki-Miyaura | Organoboron reagent (R-B(OH)₂) | C-C | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, NaOEt) wikipedia.orgharvard.eduorganic-chemistry.org |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (sp³-sp) | Pd(0) complex, Cu(I) co-catalyst (e.g., CuI), Amine base wikipedia.orglibretexts.orgorganic-chemistry.org |

| Heck | Alkene (R-CH=CH₂) | C-C | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(0) complex, Bulky phosphine (B1218219) ligand (e.g., BINAP, RuPhos), Base (e.g., NaOt-Bu) nih.govnih.govchemspider.com |

This table provides a general overview of common palladium-catalyzed cross-coupling reactions applicable to the substrate.

The success of palladium-catalyzed cross-coupling reactions hinges on the optimization of the catalytic system, particularly the choice of palladium source and ligand. hes-so.ch For challenging substrates like secondary alkyl halides, the ligand plays a crucial role in promoting the desired reactivity and preventing side reactions. nih.gov

Catalyst Precursors : Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. chemspider.comnih.gov

Ligand Effects : Ligands stabilize the palladium catalyst and modulate its reactivity. For C(sp³)-C(sp²) coupling, electron-rich and sterically hindered phosphine ligands are often required. Ligands such as RuPhos, BrettPhos, and SPhos have been shown to be effective in the Buchwald-Hartwig amination of challenging substrates. nih.gov In Suzuki reactions, phosphine ligands like PPh₃ or more specialized ligands can be employed to facilitate the reaction. organic-chemistry.org The choice of ligand can influence reaction rates, yields, and even the stereochemical outcome. hes-so.chchemrxiv.org The presence of certain ligands can be critical for achieving high turnover numbers and preventing catalyst deactivation. organic-chemistry.orgresearchgate.net

Regioselectivity in the cross-coupling of this compound is unambiguous. The reaction will selectively occur at the carbon-bromine bond, as it is the most reactive site for oxidative addition to the palladium(0) catalyst.

Stereochemistry is a more complex issue. Cross-coupling reactions involving enantioenriched C(sp³)-electrophiles can proceed with either net retention or net inversion of configuration at the stereocenter. nih.gov The outcome is highly dependent on the specific reaction type, the ligand, and the reaction conditions.

Oxidative Addition : The initial step, oxidative addition of the C-Br bond to the Pd(0) center, typically proceeds with inversion of stereochemistry, akin to an Sₙ2 pathway.

Reductive Elimination : The final step, reductive elimination from the Pd(II) intermediate to form the product, generally occurs with retention of stereochemistry.

| Coupling Reaction | Expected Stereochemical Outcome | Mechanistic Rationale |

| Suzuki-Miyaura | Predominantly Inversion | Sₙ2-type oxidative addition followed by retentive reductive elimination. harvard.edunih.gov |

| Buchwald-Hartwig | Predominantly Inversion | Sₙ2-type oxidative addition followed by retentive reductive elimination. nih.gov |

| Sonogashira | Predominantly Inversion | Similar to other cross-couplings, the Sₙ2-like oxidative addition is expected to dictate the stereochemistry. libretexts.org |

| Heck | Varies / Potential for Racemization | The mechanism can involve ionic or radical pathways, and β-hydride elimination can compete, complicating stereochemical predictions. libretexts.org |

This table summarizes the generally expected stereochemical outcomes for cross-coupling reactions at the chiral center.

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core

The pyrrolidine ring in this compound is a relatively stable five-membered ring. However, under certain conditions, it can undergo ring-opening or ring-expansion reactions, often facilitated by the presence of the bromo substituent, which can act as a leaving group or a site for radical generation.

Ring-Opening Reactions:

The C-Br bond in the 3-position of the pyrrolidine ring is susceptible to nucleophilic substitution. However, strong bases could also induce elimination to form an N-acetyl-2,3-dehydropyrrolidine. More profound structural changes can be envisaged. For instance, treatment with a strong base could potentially lead to an intramolecular cyclization via displacement of the bromide by an enolate formed from the acetyl group, which would result in a bicyclic system. Subsequent nucleophilic attack on this strained system could lead to ring opening.

Recent studies have shown that N-acyl pyrrolidines can undergo reductive ring-opening. researchgate.net These reactions often proceed via radical intermediates or through the formation of an iminium ion followed by cleavage. The presence of the bromo substituent in this compound could influence the regioselectivity of such ring-opening processes.

Ring-Expansion Reactions:

Ring expansion of pyrrolidine derivatives to form larger rings like piperidines or azepanes is a known transformation in organic synthesis. alfa-chemistry.com These reactions can proceed through various mechanisms, including rearrangements of bicyclic intermediates or radical-mediated processes.

For this compound, a hypothetical ring expansion could be initiated by the formation of a reactive intermediate at the C-3 position. For example, a radical generated at C-3 could potentially trigger a rearrangement leading to a six-membered ring. Another possibility involves the formation of a bicyclic aziridinium (B1262131) or azetidinium ion intermediate, which could then be opened by a nucleophile to afford a ring-expanded product. While specific examples for the target molecule are lacking, the literature contains precedents for such transformations in related systems. rsc.orgmdpi.com

Illustrative Ring Modification Reactions

| Reaction Type | Reagents/Conditions | Plausible Product(s) | Mechanistic Insight |

| Intramolecular Cyclization | Strong, non-nucleophilic base (e.g., KHMDS) | Bicyclic pyrrolidinone derivative | Formation of an enolate from the acetyl group followed by intramolecular SN2 displacement of the bromide. |

| Reductive Ring Opening | Radical initiator (e.g., AIBN), H-donor (e.g., Bu3SnH) | N-acetyl-3-alkylamine derivative | Formation of a radical at the C-3 position followed by β-scission of the pyrrolidine ring. |

| Ring Expansion | Lewis acid or other activating agent | Substituted piperidine (B6355638) or azepane derivative | Formation of a strained bicyclic intermediate followed by nucleophilic ring opening. |

Note: The data in this table is illustrative and based on established reactivity patterns of related heterocyclic systems. Specific experimental verification for this compound is required.

Theoretical and Computational Studies of 1 R 3 Bromo Pyrrolidin 1 Yl Ethanone

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For a molecule like 1-((R)-3-Bromo-pyrrolidin-1-yl)-ethanone, these methods can elucidate its three-dimensional structure, conformational preferences, and electronic landscape. DFT, particularly with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy for such systems. niscpr.res.injocpr.com Ab initio methods, while more computationally intensive, provide benchmark data for validating DFT results. ajchem-a.com

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a flexible molecule like this compound, which contains a non-planar pyrrolidine (B122466) ring, this involves a conformational analysis to identify all low-energy conformers. mdpi.comnih.gov

The pyrrolidine ring can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The orientation of the acetyl group and the bromine atom relative to the ring further increases the number of possible conformers. Computational methods systematically explore the potential energy surface to locate these stable structures. researchgate.net DFT calculations, for instance using the B3LYP functional with a basis set like 6-311+G(d,p), can predict the geometries and relative energies of these conformers. mdpi.com The analysis would likely reveal that the equatorial or pseudo-equatorial positioning of the bulky bromine atom and acetyl group is energetically favored to minimize steric hindrance. The rotation around the C-N amide bond also introduces distinct conformers that must be considered.

Table 1: Illustrative Conformational Analysis Data for this compound

This table presents hypothetical data for the most stable conformers as would be determined by DFT calculations.

| Conformer | Pyrrolidine Pucker | Br Position | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | Envelope (C2-endo) | Equatorial | 0.00 | 75.8 |

| 2 | Twist (C3-exo/C2-endo) | Equatorial | 0.55 | 20.1 |

| 3 | Envelope (C3-exo) | Axial | 2.10 | 4.1 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy is related to the ionization potential and its location indicates sites susceptible to electrophilic attack. The LUMO acts as an electron acceptor, with its energy relating to the electron affinity and its location indicating sites prone to nucleophilic attack. mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the pyrrolidine nitrogen and the bromine atom, which possess lone pairs of electrons. The LUMO is likely centered on the carbonyl group (C=O) of the acetyl moiety, specifically on the antibonding π* orbital, which is a common feature for ketones and amides. irjweb.comnih.gov This distribution suggests that the nitrogen and bromine are the primary nucleophilic centers, while the carbonyl carbon is the main electrophilic site.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters

Calculated using DFT at the B3LYP/6-311G(d,p) level.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.90 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron (≈ -EHOMO) |

| Electron Affinity (A) | 0.95 | Energy released when an electron is added (≈ -ELUMO) |

| Chemical Hardness (η) | 2.95 | Resistance to change in electron distribution ( (I-A)/2 ) |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.org It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate or neutral potential. libretexts.orgresearchgate.net

For this compound, an MEP map would show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a prime site for hydrogen bonding or electrophilic attack. researchgate.net A moderately negative region would also be expected around the bromine atom. Conversely, a positive potential (blue) would be located around the hydrogen atoms attached to the pyrrolidine ring, especially those adjacent to the electron-withdrawing nitrogen and bromine atoms. The carbonyl carbon would lie within a region of positive potential, confirming its electrophilicity.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, each vibrational mode (stretching, bending, twisting) can be assigned to a specific peak in the experimental spectrum. jocpr.com DFT methods are well-suited for this purpose, although calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by a factor (e.g., ~0.96) for better correlation. jocpr.com

For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic absorption band for the amide carbonyl group, predicted in the range of 1650-1680 cm⁻¹.

C-N Stretch: Vibrations associated with the pyrrolidine ring nitrogen, typically appearing in the 1100-1300 cm⁻¹ region.

C-Br Stretch: A lower frequency vibration due to the heavy bromine atom, expected in the 500-650 cm⁻¹ range.

C-H Stretches: Aliphatic C-H stretching from the pyrrolidine and methyl groups, typically found between 2850 and 3000 cm⁻¹.

Comparing the calculated spectrum with an experimental one allows for a definitive assignment of all observed bands, confirming the molecule's structure and functional groups.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Beyond vibrational frequencies, computational methods can predict other spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). nih.gov

Accurate prediction requires considering solvent effects and, for flexible molecules, averaging the chemical shifts over several low-energy conformers weighted by their Boltzmann population. nih.govnanobioletters.com These predictions are invaluable for assigning complex spectra and verifying stereochemistry. For this compound, distinct chemical shifts would be predicted for the diastereotopic protons on the pyrrolidine ring, providing a detailed picture of the molecule's magnetic environment.

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts

This table presents hypothetical data calculated using the GIAO-DFT method.

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Carbonyl (C=O) | 169.5 | - | - |

| Methyl (CH₃) | 22.1 | 3H | 2.15 |

| C2 (N-CH₂) | 48.5 | 2H | 3.60, 3.75 |

| C3 (CH-Br) | 55.8 | 1H | 4.50 |

| C4 (CH₂) | 34.2 | 2H | 2.30, 2.55 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map the entire potential energy surface of a reaction. rsc.orgnih.gov This involves locating the structures of reactants, transition states (the energy maxima along the reaction coordinate), intermediates, and products. By calculating the energies of these species, activation barriers and reaction enthalpies can be determined, providing a quantitative understanding of the reaction's feasibility and kinetics. researchgate.netbeilstein-journals.org

For this compound, a key reaction of interest would be nucleophilic substitution at the C3 carbon, displacing the bromide ion. Computational studies could model this reaction with various nucleophiles. For example, a study could compare the SN2 reaction pathway, involving a backside attack on the C-Br bond, with a possible SN1 pathway that proceeds through a carbocation intermediate. The calculations would reveal the transition state structures and activation energies for each pathway, helping to predict which mechanism is favored under different conditions. beilstein-journals.org Such studies can also explain the stereochemical outcome of reactions, which is critical for a chiral molecule like this one.

Transition State Characterization

In the context of chemical reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or conformational interconversions, the transition state represents the highest energy point along the reaction coordinate. Characterizing this fleeting geometry is crucial for understanding the reaction mechanism.

Computational chemists employ various algorithms to locate and verify transition state structures. A common approach involves an initial guess of the transition state geometry, which is then optimized using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once a stationary point is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the stretching of the C-Br bond during a substitution reaction.

For this compound, theoretical studies could characterize transition states for reactions such as its synthesis or subsequent functionalization. The precise geometry of the transition state, including bond lengths and angles, would reveal the degree of bond formation and breakage at this critical point.

Illustrative Data on Transition State Geometry The following table is a hypothetical representation of data that would be generated from a transition state calculation for a substitution reaction.

| Parameter | Ground State (Reactant) | Transition State | Ground State (Product) |

|---|---|---|---|

| C-Br Bond Length (Å) | 1.95 | 2.40 | - |

| C-Nu Bond Length (Å) | - | 2.35 | 1.45 |

Energy Barriers and Reaction Rates

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier (ΔE‡). This barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction. Computational methods allow for the precise calculation of these energy barriers.

By calculating the electronic energies of the optimized ground state (reactants and products) and transition state structures, the activation energy can be determined. These calculations are often performed using high-level DFT functionals and extensive basis sets to ensure accuracy. The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is also important for reactions occurring in solution.

The calculated energy barrier can then be used within the framework of Transition State Theory (TST) to estimate the reaction rate constant (k). While specific experimental data for reactions involving this compound is not widely published, theoretical calculations could provide valuable predictions of its reactivity in various chemical transformations.

Hypothetical Energy Profile Data This table illustrates the kind of data that would be produced in a computational study of a reaction involving the target compound.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State | +20.5 | +22.1 |

Chiroptical Property Simulations (e.g., ECD)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule.

Computational simulations of ECD spectra have become a standard and reliable tool for assigning absolute stereochemistry. The process involves several steps:

Conformational Search: A thorough search for all low-energy conformers of the molecule is performed, as the final spectrum is a population-weighted average of the spectra of individual conformers.

Geometry Optimization and Frequency Calculation: Each identified conformer is optimized, and its vibrational frequencies are calculated to confirm it is a true minimum on the potential energy surface.

Excitation Energy and Rotatory Strength Calculation: For each conformer, time-dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and the corresponding rotatory strengths, which determine the sign and intensity of the ECD peaks.

Spectral Simulation: The calculated rotatory strengths are convoluted with a Gaussian or Lorentzian function to generate a simulated ECD spectrum for each conformer.

Final Spectrum Generation: The final theoretical ECD spectrum is obtained by averaging the spectra of all significant conformers based on their Boltzmann population at a given temperature.

By comparing the simulated ECD spectrum of the (R)-enantiomer of this compound with an experimentally obtained spectrum, one could unambiguously confirm its absolute configuration. The sign and position of the Cotton effects in the spectrum are characteristic of the molecule's stereochemistry.

The Versatile Chiral Scaffold: Derivatization and Advanced Synthetic Applications of this compound

The chiral pyrrolidine ring is a privileged structural motif found in a vast array of natural products and pharmaceuticals. Among the various functionalized pyrrolidine building blocks, this compound stands out as a versatile and valuable scaffold for the synthesis of complex molecular architectures. Its stereodefined bromine atom at the C3 position provides a reactive handle for a multitude of chemical transformations, while the N-acetyl group offers opportunities for further modification or can be retained as a key structural element. This article explores the derivatization and advanced synthetic applications of this chiral building block, focusing on the introduction of diverse functionalities, transformations of the ethanone (B97240) moiety, and its use in the stereocontrolled construction of complex nitrogen heterocycles and the total synthesis of natural products.

Future Research Perspectives and Methodological Advancements

Exploration of Flow Chemistry and Continuous Processing for Synthesis

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the manufacture of active pharmaceutical ingredients (APIs) and fine chemicals. researchgate.netresearchgate.net This technology offers enhanced control over critical process parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and yield. researchgate.net For the synthesis of pyrrolidine (B122466) derivatives, flow chemistry presents several advantages. For instance, the photochemical synthesis of certain pyrrolidine analogues has been successfully demonstrated in flow reactors. acs.org

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to hotspots and poor mixing. | Superior due to high surface-area-to-volume ratio. |

| Safety | Higher risk with large volumes of hazardous materials. | Improved, as only small volumes are reacting at any given time. researchgate.net |

| Scalability | Complex, often requires re-optimization. | Simpler, achieved by running the process for a longer duration ("scaling out"). |

| Process Control | Limited real-time control. | Precise control over temperature, pressure, and residence time. researchgate.net |

Integration of Machine Learning and AI in Reaction Prediction and Optimization

Automatic identification of optimal reaction pathways . chemicalprocessing.com

Reduced production costs and CO2 emissions . chemicalprocessing.com

Accelerated development and discovery of new chemical entities . technologynetworks.com

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods. mdpi.com Future syntheses of 1-((R)-3-bromo-pyrrolidin-1-yl)-ethanone and its derivatives will focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

Several promising strategies are being explored for the green synthesis of pyrrolidines:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. This approach offers high atom economy and reduces the number of synthetic steps and purification operations, thereby minimizing waste. researchgate.net

Ultrasound and Microwave Irradiation: These energy sources can accelerate reaction rates, improve yields, and enable the use of more environmentally friendly solvents, such as water or ethanol (B145695). rsc.org An ultrasound-promoted, one-pot synthesis of substituted pyrrolin-2-ones has been reported using citric acid as a green catalyst in an ethanol solution. rsc.org

Catalysis: The use of efficient catalysts, including organocatalysts and earth-abundant metal catalysts, can replace stoichiometric reagents and enable reactions under milder conditions. organic-chemistry.org For example, chiral amine-derived iridacycle complexes have been used for the economical synthesis of chiral N-heterocycles from simple diols and primary amines. organic-chemistry.org

| Green Chemistry Approach | Principle | Potential Application to Pyrrolidine Synthesis |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom and step economy, reduced waste. researchgate.net | Direct assembly of the functionalized pyrrolidine ring from simpler precursors in one pot. |

| Alternative Energy Sources | Enhanced reaction rates and efficiency (e.g., ultrasound, microwave). rsc.org | Faster bromination or acylation steps under milder conditions. |

| Use of Green Solvents | Reduced environmental impact (e.g., water, ethanol). rsc.org | Replacing hazardous chlorinated solvents in cyclization or functionalization steps. |

| Organocatalysis | Avoids the use of toxic or precious metals. mdpi.com | Asymmetric synthesis to establish the (R)-stereocenter with high enantioselectivity. |

Advanced In-situ Spectroscopic Monitoring of Reactions

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) in real-time. mt.com For the synthesis of this compound, advanced in-situ spectroscopic tools can provide a deep understanding of reaction kinetics, pathway, and impurity formation as the reaction happens.

Common PAT tools applicable to this synthesis include:

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR probes can monitor the concentration of reactants, products, and key intermediates in the liquid phase, allowing for precise determination of reaction endpoints and kinetics. youtube.com

Flow NMR: Nuclear Magnetic Resonance can be integrated into flow chemistry platforms to provide detailed structural information in real-time, helping to identify transient species and byproducts. rsc.org

Online UPLC-MS: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry can be automated to take samples directly from the reactor, providing rapid analysis of reaction progress and impurity profiles. rsc.org

By implementing these PAT tools, chemists can ensure that the synthesis is proceeding as expected, identify deviations from the optimal path, and maintain consistent product quality, which is a core principle of the Quality by Design (QbD) approach. researchgate.netmt.com

Computational Design of New Derivatization Reactions and Target Structures

Computational chemistry and in-silico modeling are indispensable tools for modern drug discovery and materials science. academie-sciences.fr Starting with the this compound core, computational methods can guide the design of new derivatives with tailored properties.

Structure-based drug design is a powerful approach where new molecules are designed to fit the binding site of a specific biological target, such as an enzyme or receptor. nih.gov For example, pyrrolidine derivatives have been computationally designed and synthesized to act as potent inhibitors of targets like tumor necrosis factor α (TNF-α). nih.gov Molecular docking simulations can predict the binding affinity and orientation of designed ligands, helping to prioritize which compounds to synthesize. nih.govnih.gov

Furthermore, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds before they are ever made. nih.gov This allows researchers to filter out molecules with unfavorable drug-like properties early in the design process, saving significant time and resources. By exploring virtual libraries of derivatives based on the this compound scaffold, researchers can efficiently identify promising new structures for therapeutic or material applications. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products